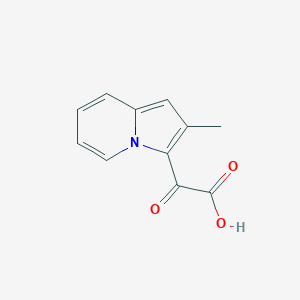

2-(2-Methylindolizin-3-yl)-2-oxoacetic acid

Description

2-(2-Methylindolizin-3-yl)-2-oxoacetic acid is a heterocyclic compound featuring an indolizine core substituted with a methyl group at position 2 and an oxoacetic acid moiety at position 3. Indolizine derivatives are known for their aromatic stability and biological relevance, while the oxoacetic acid group introduces acidic and reactive properties. The methyl group likely enhances lipophilicity, while the oxoacetic acid enables hydrogen bonding and salt formation, influencing solubility and reactivity .

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-(2-methylindolizin-3-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C11H9NO3/c1-7-6-8-4-2-3-5-12(8)9(7)10(13)11(14)15/h2-6H,1H3,(H,14,15) |

InChI Key |

CCPXKHHOEGGLHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylindolizin-3-yl)-2-oxoacetic acid typically involves the cyclization of N-phenacylpyridinium salts with dipolarophiles. This reaction is facilitated by the presence of an oxidant and a base, leading to the formation of the indolizine skeleton . The reaction conditions often include the use of electron-deficient alkenes and oxidants such as TEMPO or potassium dichromate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylindolizin-3-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like TEMPO and potassium dichromate for oxidation reactions . Bases are often used to facilitate cyclization and other reactions.

Major Products Formed

The major products formed from these reactions include various indolizine derivatives, which can have different functional groups attached to the indolizine core .

Scientific Research Applications

2-(2-Methylindolizin-3-yl)-2-oxoacetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indolizine derivatives.

Industry: The compound can be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methylindolizin-3-yl)-2-oxoacetic acid involves its interaction with molecular targets and pathways in biological systems

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The following compounds share structural motifs with 2-(2-Methylindolizin-3-yl)-2-oxoacetic acid, enabling comparative analysis:

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 2-(2-Oxoindolin-3-yl)acetic acid | Indoline | Oxoacetic acid at C3 | C₁₀H₉NO₃ | 191.18 | Bioactive scaffold for CNS drugs |

| 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid | Naphthalene | Methoxy at C6, oxoacetic acid | C₁₃H₁₀O₄ | 242.22 | Enhanced aromaticity, photostability |

| 2-(3-Fluorophenyl)-2-oxoacetic acid | Phenyl | Fluorine at C3, oxoacetic acid | C₈H₅FO₃ | 168.12 | Electrophilic reactivity, toxicity |

| 2-(4-Ethylphenyl)-2-oxoacetic acid | Phenyl | Ethyl at C4, oxoacetic acid | C₁₀H₁₀O₃ | 178.18 | Lipophilic, used in organic synthesis |

| 2-(Methylamino)-2-oxoacetic acid | Aliphatic chain | Methylamino, oxoacetic acid | C₃H₅NO₃ | 119.08 | Zwitterionic properties, peptide mimic |

Key Observations :

- Aromatic vs.

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in 2-(3-Fluorophenyl)-2-oxoacetic acid) increase electrophilicity, while electron-donating groups (e.g., methoxy) improve solubility .

- Bioactivity: Indoline derivatives like 2-(2-Oxoindolin-3-yl)acetic acid demonstrate nootropic activity, suggesting CNS applications for indolizine analogs .

Physicochemical Properties

| Property | This compound (Predicted) | 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid | 2-(3-Fluorophenyl)-2-oxoacetic acid |

|---|---|---|---|

| Solubility (Water) | Low (due to aromatic core) | Moderate (methoxy enhances polarity) | Low (fluorine reduces polarity) |

| pKa | ~3.0 (oxoacetic acid) | ~2.8 | ~2.5 |

| Melting Point | 180–200°C | 210–215°C | 150–155°C |

| LogP | ~1.5 | ~2.0 | ~1.2 |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.